molecular formula C14H17FN2 B8443017 3-(Ethylamino)-8-fluoro-1,2,3,4-tetrahydrocarbazole

3-(Ethylamino)-8-fluoro-1,2,3,4-tetrahydrocarbazole

Cat. No. B8443017
M. Wt: 232.30 g/mol
InChI Key: BQHRQIQLWFRLMF-UHFFFAOYSA-N
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Patent
US03959309

Procedure details

3-Acetamido-8-fluoro-1,2,3,4-tetrahydrocarbazole -- A solution of 7.8 g. of 4-acetamidocyclohexanone and 8.1 g. of 2-fluorophenylhydrazine hydrochloride in 75 ml. of absolute ethyl alcohol and 25 ml. of 5-N hydrogen chloride in absolute ethyl alcohol was heated under reflux for two hours, cooled, filtered, and the filtrate was evaporated to dryness. The residue was dissolved in chloroform and adsorbed on a column of aluminum oxide. Dilution with ether yielded first a small amount of side-product followed by the desired product which was recrystallized by dissolving in methyl alcohol, adding toluene, and evaporation of the methyl alcohol, to give 10.5 g. of 3-acetamido-8-fluoro-1,2,3,4-tetrahydrocarbazole, m.p. 202°-204°C.
Name
3-Acetamido-8-fluoro-1,2,3,4-tetrahydrocarbazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
5-N
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][CH:5]1[CH2:17][C:16]2[C:15]3[C:10](=[C:11]([F:18])[CH:12]=[CH:13][CH:14]=3)[NH:9][C:8]=2[CH2:7][CH2:6]1)(=O)[CH3:2].C(NC1CCC(=O)CC1)(=O)C.Cl.FC1C=CC=CC=1NN.Cl>C(O)C>[CH2:1]([NH:4][CH:5]1[CH2:17][C:16]2[C:15]3[C:10](=[C:11]([F:18])[CH:12]=[CH:13][CH:14]=3)[NH:9][C:8]=2[CH2:7][CH2:6]1)[CH3:2] |f:2.3|

Inputs

Step One
Name
3-Acetamido-8-fluoro-1,2,3,4-tetrahydrocarbazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC1CCC=2NC3=C(C=CC=C3C2C1)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC1CCC(CC1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.FC1=C(C=CC=C1)NN
Step Four
Name
5-N
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in chloroform
CUSTOM
Type
CUSTOM
Details
Dilution with ether yielded first a small amount of side-product

Outcomes

Product
Name
Type
product
Smiles
C(C)NC1CCC=2NC3=C(C=CC=C3C2C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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